2-(5-Ethyl-2-pyridyl)ethyl acrylate

Description

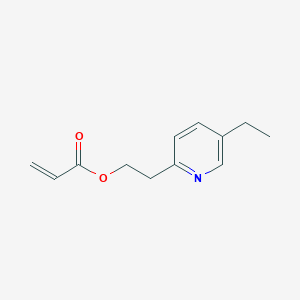

Structure

3D Structure

Properties

CAS No. |

122-93-0 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethyl prop-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-3-10-5-6-11(13-9-10)7-8-15-12(14)4-2/h4-6,9H,2-3,7-8H2,1H3 |

InChI Key |

WNNZOJYVMCYPRO-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)CCOC(=O)C=C |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC(=O)C=C |

Other CAS No. |

122-93-0 |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Ethyl 2 Pyridyl Ethyl Acrylate and Its Precursors

Functionalization of Pyridine (B92270) Rings for Monomer Precursor Synthesis

The critical precursor for the final monomer is 2-(5-ethyl-2-pyridyl)ethanol. google.com Its synthesis is a key focus and begins with simpler pyridine derivatives. A common starting material for this process is 5-ethyl-2-methylpyridine (B142974) (also known as aldehyde-collidine). orgsyn.org

The synthesis of 5-ethyl-2-methylpyridine itself can be accomplished through various methods. One industrial process involves the reaction of paraldehyde (B1678423) with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of a catalyst like ammonium acetate (B1210297) at high temperatures and pressures. orgsyn.org Another approach is the gas-phase reaction of 2-methyl-pyridine (α-picoline) with methanol (B129727) over a catalyst composed of silicon dioxide and metal oxides at temperatures between 200°C and 600°C. google.com

Once 5-ethyl-2-methylpyridine is obtained, the next step is to convert the methyl group at the 2-position into an ethanol (B145695) group. This transformation is a common synthetic operation in organic chemistry. While direct procedures for this specific conversion are not detailed in the provided research, analogous syntheses, such as the creation of 6-(methylamino)-2-pyridineethanol from a 2-pyridineethanol derivative, demonstrate the feasibility of such functionalizations on the pyridine ring. nih.gov This type of conversion often involves deprotonation of the methyl group followed by reaction with an electrophile like formaldehyde.

Optimization of Reaction Conditions and Catalyst Systems for Monomer Production

Optimizing the production of 2-(5-Ethyl-2-pyridyl)ethyl acrylate (B77674) involves careful control of reaction parameters to maximize yield and minimize side reactions, particularly polymerization.

For the esterification step, temperature control is critical. A preferred temperature range for acrylate esterification is often between 65°C and 85°C. google.com To facilitate the removal of water, which is a byproduct of direct esterification, an azeotroping agent like toluene (B28343) is frequently added to the reaction mixture. google.com The water-toluene azeotrope is continuously vaporized, condensed, and separated, driving the reaction toward the product. google.com

The choice of catalyst is also paramount. For acid-catalyzed esterification, p-toluene sulfonic acid is a common choice. google.com In more advanced applications for acrylate synthesis, specialized catalyst systems have been developed. For example, nickel(II) complexes featuring pyridine-chelated N-heterocyclic carbene (NHC) ligands have been shown to be effective catalyst precursors for synthesizing acrylates from ethylene (B1197577) and carbon dioxide. mdpi.combohrium.com Pyridylimino Ni(II) complexes have also been investigated as catalysts for the copolymerization of ethylene with methyl acrylate. acs.org These modern systems highlight the importance of ligand design in achieving high catalytic activity and selectivity.

Table 2: Key Parameters for Optimization of Acrylate Monomer Production

| Parameter | Typical Conditions/System | Purpose | Citations |

|---|---|---|---|

| Temperature | 65 - 95°C | Enhance reaction kinetics while controlling side reactions | google.com |

| Catalyst | p-Toluene sulfonic acid, H₂SO₄, Nickel(II) complexes | Catalyze the esterification or formation reaction | researchgate.netgoogle.commdpi.com |

| Inhibitor | Hydroquinone, Phenothiazine | Prevent premature polymerization of the monomer | google.comacs.org |

| Solvent/Azeotrope | Toluene | Facilitate removal of water byproduct | google.com |

Alternative Synthetic Strategies for Related Pyridyl Acrylate Derivatives

Beyond the direct synthesis of 2-(5-Ethyl-2-pyridyl)ethyl acrylate, researchers have explored alternative strategies for creating the core substituted pyridine structure and for synthesizing related pyridyl acrylate derivatives. These methods offer different pathways to access a variety of functionalized monomers.

One approach involves building a library of cross-linkers based on diacylpyridine cores, which are then tethered to terminal acrylate or acrylamide (B121943) groups. researchgate.netfraunhofer.de These studies found that the yield of the final ester or amide was influenced by factors such as steric hindrance related to the substitution pattern on the pyridine ring. fraunhofer.de

More fundamental approaches to constructing the pyridine ring itself include classic condensation reactions like the Hantzsch pyridine synthesis, which can be adapted for grafting pyridine moieties onto other molecules. nih.govmdpi.com Modern methods offer novel routes to highly substituted pyridines. A notable example is the use of 1,4-oxazin-2-one precursors, which undergo a tandem cycloaddition/cycloreversion reaction sequence with an alkyne to generate complex pyridine products. nih.gov This strategy provides a reliable method for preparing highly substituted aromatic heterocycles that might be difficult to access through traditional functionalization of an existing pyridine ring. nih.gov These de novo methods allow for the construction of the desired substituted pyridine core, which could then be further modified to introduce the necessary ethanol side-chain for subsequent conversion to the acrylate monomer.

Polymerization Studies of 2 5 Ethyl 2 Pyridyl Ethyl Acrylate

Homopolymerization Mechanisms

The transformation of the monomeric 2-(5-Ethyl-2-pyridyl)ethyl acrylate (B77674) into its polymeric form, poly(2-(5-Ethyl-2-pyridyl)ethyl acrylate), can be achieved through several homopolymerization mechanisms. These methods differ in their initiation and propagation pathways, leading to polymers with distinct characteristics.

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization is a fundamental method for synthesizing polymers. The process is typically initiated by thermal or photochemical decomposition of an initiator molecule, which generates free radicals. These radicals then react with monomer units to propagate the polymer chain.

The kinetics of free radical polymerization are influenced by several factors, including the nature of the monomer, the initiator concentration, and the reaction temperature. For acrylate monomers, which are known for their high reactivity, the polymerization rate is generally rapid. researchgate.net The propagation rate coefficients (k_p) for structurally similar acrylate monomers, such as those with varying linear ester groups, are often comparable. rsc.org The thermodynamics of the polymerization process are also a critical consideration, with the enthalpy and entropy of polymerization determining the feasibility and equilibrium of the reaction.

Kinetic modeling is a powerful tool for understanding and predicting the behavior of free radical copolymerizations. mdpi.com For instance, in the copolymerization of monomers like n-butyl acrylate and methyl methacrylate (B99206), diffusion-controlled effects and side reactions such as backbiting can significantly influence the polymerization kinetics and need to be incorporated into predictive models. mdpi.com

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. cmu.edu These methods are characterized by a dynamic equilibrium between active propagating species and dormant species, which minimizes irreversible termination reactions. cmu.edu Several CRP methods have been successfully applied to the polymerization of acrylate monomers.

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method that employs a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orgcmu.edu This technique is applicable to a broad range of monomers, including acrylates, and allows for the synthesis of well-defined polymers. wikipedia.orgcmu.edu

The ATRP of acrylates can be effectively carried out using copper-based catalysts in conjunction with various ligands. cmu.edu For example, the use of multidentate amine ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) has been shown to facilitate well-controlled polymerization of acrylates at ambient temperature with fast reaction rates. cmu.edu The choice of solvent can also significantly impact the ATRP equilibrium constant, with polar solvents generally leading to an increase in the constant's value. wikipedia.org Electrochemically mediated ATRP (eATRP) has emerged as a powerful variant, allowing for spatiotemporal control over the polymerization process by applying an electrical potential. nih.gov

Table 1: Representative Conditions for ATRP of Acrylates

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) |

|---|---|---|---|---|---|

| Methyl Acrylate | Ethyl 2-bromopropionate | CuBr/Me6TREN | Bulk | Room Temp | ~1.18 |

| Acrylates | Alkyl Halide | CuBr/dNbpy | Toluene (B28343) | Ambient | ~1.1 |

| Methyl Methacrylate | 1-Phenylethyl bromide | CuBr/dNbpy | Diphenyl ether | 130 | <1.5 |

This table presents illustrative data for the ATRP of acrylate monomers under various conditions, showcasing the control achieved over the polymerization process. cmu.educmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgsigmaaldrich.com RAFT is known for its tolerance to a wide range of functional groups and solvents, including aqueous media. wikipedia.orgsigmaaldrich.com

The RAFT process allows for the synthesis of polymers with predetermined molecular weights and low polydispersities. wikipedia.org The selection of the appropriate RAFT agent for a specific monomer and reaction conditions is crucial for a successful polymerization. sigmaaldrich.com This technique has been employed to create complex polymer architectures such as block copolymers and star polymers. wikipedia.org The core of the RAFT mechanism involves a degenerate chain transfer process where the propagating radical adds to the CTA, forming an intermediate radical that can then fragment to release a new radical and a polymeric CTA. researchgate.net

Nitroxide-Mediated Polymerization (NMP) is a CRP method that relies on a stable nitroxide radical to reversibly trap the growing polymer chain end. wikipedia.org This reversible termination process, governed by the persistent radical effect, allows for controlled chain growth. wikipedia.org NMP is an inherently simple technique, often requiring only a unimolecular initiator (alkoxyamine) and the monomer. acs.org

Historically, NMP was primarily used for styrenic monomers. However, the development of new nitroxides has expanded its applicability to a wider range of monomers, including acrylates. acs.org For instance, "grafting from" strategies using alkoxyamine-functionalized polymers have been used to initiate the NMP of acrylate monomers. rsc.org Photoinduced NMP (photo-NMP) represents a significant advancement, enabling polymerization to be initiated by light, which offers spatial and temporal control. acs.orgmdpi.com

Investigation of Self-Initiated Thermal Polymerization Mechanisms

In some cases, polymerization can occur without the addition of a conventional initiator, a phenomenon known as self-initiated thermal polymerization. This process is particularly relevant for certain monomers at elevated temperatures. wpmucdn.com

For alkyl acrylates, such as ethyl acrylate, studies have shown that they can undergo spontaneous thermal polymerization at temperatures above 373 K. wpmucdn.comfigshare.com Theoretical and experimental investigations suggest a complex initiation mechanism. upenn.edunih.gov One proposed pathway involves the formation of a diradical intermediate through a cycloaddition reaction between two monomer molecules. upenn.eduresearchgate.net This diradical can then, through interaction with a third monomer, generate monoradical species that initiate the polymerization chain. upenn.edunih.gov Computational studies using density functional theory have been instrumental in exploring the potential energy surfaces of these reactions and identifying plausible intermediates. upenn.edunih.gov

Copolymerization Behavior with Comonomers

The study of copolymerization is crucial for tailoring the properties of polymers for specific applications. By combining different monomers, materials with a wide range of chemical and physical characteristics can be developed. This section focuses on the copolymerization of this compound with other monomers.

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios are typically determined experimentally and analyzed using various models such as the Alfrey-Price, Fineman-Ross, and Kelen-Tudos methods.

Despite a thorough review of scientific literature, no specific studies detailing the determination of monomer reactivity ratios for the copolymerization of this compound with any comonomer have been found. Consequently, no data tables for monomer reactivity ratios for this specific compound can be provided.

There is currently no available research data on how different comonomer structures affect the polymerization kinetics when copolymerized with this compound. Therefore, a detailed analysis of these effects is not possible at this time.

The sequence distribution of monomer units along a polymer chain, referred to as the copolymer microstructure, dictates many of the material's macroscopic properties. This includes its thermal properties, mechanical strength, and solubility. The microstructure can range from random to alternating to blocky, depending on the monomer reactivity ratios and polymerization conditions.

As no experimental data on the copolymerization of this compound has been reported, there is no information available regarding the sequence distribution and microstructure of its copolymers.

Design and Synthesis of Advanced Polymeric Architectures

Block Copolymers Incorporating Poly(2-(5-Ethyl-2-pyridyl)ethyl acrylate) Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(this compound) (P5E2PyEA) block would most effectively be achieved through controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the sequential addition of different monomers, leading to well-defined block structures with low polydispersity.

A typical synthetic route would involve the polymerization of a first monomer (e.g., styrene (B11656) or methyl methacrylate) to create a macroinitiator. This macroinitiator would then be used to initiate the polymerization of 2-(5-Ethyl-2-pyridyl)ethyl acrylate (B77674), forming a diblock copolymer. For instance, in an ATRP process, a polystyrene chain with a terminal halogen atom could be used to initiate the polymerization of this compound in the presence of a suitable copper catalyst and ligand. The pyridine (B92270) functionality within the P5E2PyEA block could potentially influence the polymerization kinetics by interacting with the catalyst.

| Polymerization Technique | Description | Potential for P5E2PyEA Block Copolymers |

| ATRP | A controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate polymer chains. | Well-suited for the controlled polymerization of acrylates. The pyridine group in this compound could coordinate with the copper catalyst, potentially affecting the polymerization rate and control. |

| RAFT | A living radical polymerization technique that employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. | Offers a high tolerance to a wide range of functional monomers, making it a robust method for polymerizing functional acrylates like this compound. |

Graft and Star Polymer Structures

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. To create graft copolymers with P5E2PyEA side chains, a "grafting from" approach using ATRP or RAFT is a common strategy. This would involve a backbone polymer that has initiating sites along its chain. For example, a copolymer of methyl methacrylate (B99206) and a monomer containing an ATRP initiator moiety could be synthesized first. This macroinitiator would then be used to polymerize this compound, growing the P5E2PyEA grafts from the backbone.

Star polymers are comprised of multiple polymer chains ("arms") radiating from a central core. The "core-first" method is a prevalent technique for synthesizing star polymers. A multifunctional initiator is used to simultaneously initiate the polymerization of multiple polymer chains. To synthesize a star polymer with P5E2PyEA arms, a core molecule with multiple initiating sites for ATRP or RAFT would be used to polymerize this compound. The number of arms in the resulting star polymer would be determined by the number of initiating sites on the core molecule.

Hyperbranched and Network Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a dendritic, tree-like structure. One method to synthesize hyperbranched polymers is through the self-condensing vinyl polymerization (SCVP) of an "inimer" – a molecule that contains both a polymerizable group (like the acrylate) and an initiating group. While a suitable inimer of this compound would need to be specifically designed and synthesized, the principle of SCVP offers a direct route to hyperbranched structures.

Network polymers , or thermosets, are formed by the cross-linking of polymer chains to create a three-dimensional network. This compound could be incorporated into a network structure by copolymerizing it with a difunctional cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). The resulting network would have the properties of the P5E2PyEA, such as pH-responsiveness, integrated into the cross-linked structure.

Precision Polymerization for Controlled Chain End Functionality

For example, a P5E2PyEA chain synthesized via ATRP would have a terminal halogen atom. This halogen can be substituted with other functional groups such as azides, amines, or thiols. This allows for the synthesis of telechelic polymers, where both ends of the polymer chain are functionalized, or for the conjugation of the polymer to other molecules or surfaces. This precise control over chain-end functionality is crucial for applications in areas such as drug delivery, surface modification, and self-assembly.

Investigation of Polymeric Material Functionality Derived from 2 5 Ethyl 2 Pyridyl Ethyl Acrylate

Coordination Chemistry of Pyridine (B92270) Moieties in Polymeric Systems

The nitrogen atom in the pyridine ring of the 2-(5-Ethyl-2-pyridyl)ethyl acrylate (B77674) monomeric unit possesses a lone pair of electrons, making it a potential ligand for coordination with various metal ions. When polymerized, the resulting poly(2-(5-Ethyl-2-pyridyl)ethyl acrylate) can act as a macromolecular ligand, where multiple pyridine moieties can cooperate in binding metal ions.

Polymers containing pyridine groups are well-known for their ability to form complexes with a wide range of metal ions. rsc.orgscholaris.ca The basic nitrogen atom of the pyridine ring can coordinate with transition metal ions such as copper(II), nickel(II), zinc(II), and cobalt(II). kpi.uaresearchgate.net The formation of these polymer-metal complexes can be observed through various analytical techniques, including spectroscopy (UV-Vis, IR) and elemental analysis.

While specific studies on poly(this compound) are limited, research on analogous pyridine-containing polymers provides insight into the expected complexation behavior. For instance, studies on poly(4-vinylpyridine) have demonstrated its capacity to bind metal ions, leading to the formation of polymer-metal complexes where the equilibrium can be shifted towards complex formation depending on the polymer's chemical structure and the type of metal ion. scholaris.ca The interaction of transition metal ions with such polymer ligands is often described in terms of chemical equilibrium. scholaris.ca

The table below summarizes the expected metal ion complexation capabilities of poly(this compound) based on the known behavior of similar pyridine-containing polymers.

| Metal Ion | Expected Coordination | Potential Characterization Methods |

| Copper(II) | Strong | UV-Vis Spectroscopy, EPR Spectroscopy, Magnetic Susceptibility |

| Nickel(II) | Moderate to Strong | UV-Vis Spectroscopy, Magnetic Susceptibility |

| Cobalt(II) | Moderate | UV-Vis Spectroscopy, Magnetic Susceptibility |

| Zinc(II) | Moderate | NMR Spectroscopy, Elemental Analysis |

| Palladium(II) | Strong | UV-Vis Spectroscopy, NMR Spectroscopy |

| Platinum(II) | Strong | UV-Vis Spectroscopy, NMR Spectroscopy |

This table is predictive and based on the behavior of analogous pyridine-containing polymers.

The term "chelation" refers to the binding of a single ligand to a central metal ion at two or more points. In the context of poly(this compound), the arrangement of the pyridine side chains along the polymer backbone can facilitate chelation, leading to more stable polymer-metal complexes compared to their small-molecule counterparts. This phenomenon, known as the "polymer-chelate effect" or "macromolecular-chelate effect," arises from the entropic advantage of a single macromolecule binding a metal ion at multiple sites. researchgate.net

The spatial organization of the pyridine groups in poly(this compound) is crucial for determining the nature and strength of the chelation. researchgate.net Depending on the polymer's conformation and the flexibility of the side chains, both intramolecular (involving pyridine units from the same polymer chain) and intermolecular (involving pyridine units from different polymer chains) chelation can occur. These interactions can lead to the formation of well-defined intra-complexes or polynuclear structures. researchgate.net The study of such polymeric metal chelates is a significant area of research, with a focus on understanding the similarities and differences between low and high molecular weight metal chelates. researchgate.net

Stimuli-Responsive Behavior of Poly(this compound) and its Copolymers

Stimuli-responsive polymers, often referred to as "smart" polymers, can undergo significant changes in their physical and chemical properties in response to small changes in their external environment. rsc.orgresearchgate.netkinampark.com These changes can be reversible and are driven by various stimuli such as pH, temperature, and light.

The pyridine moiety in the this compound unit is basic and can be protonated in acidic conditions. This protonation leads to a change in the charge of the polymer chain, which in turn affects its conformation and solubility. In an aqueous solution, the unprotonated poly(this compound) is expected to be relatively hydrophobic. Upon lowering the pH, the pyridine nitrogen atoms become protonated, resulting in a positively charged polymer chain. The electrostatic repulsion between these positive charges causes the polymer chain to uncoil and adopt a more extended conformation, leading to increased solubility in water. rsc.orgnih.gov

This pH-responsive behavior is characteristic of polymers containing weak basic groups, such as poly(2-vinylpyridine) and poly(N,N-dimethylaminoethyl methacrylate). researchgate.netnih.gov The pH at which this transition occurs is related to the pKa of the conjugate acid of the pyridine group. For poly(this compound), the presence of the electron-donating ethyl group on the pyridine ring is expected to slightly increase its basicity compared to unsubstituted pyridine, thus influencing the pH range of its responsiveness.

The table below illustrates the expected pH-responsive behavior of poly(this compound) in an aqueous environment.

| pH Range | Polymer State | Predominant Interaction | Expected Solubility |

| pH < pKa | Protonated (Polycationic) | Electrostatic Repulsion | Soluble |

| pH > pKa | Neutral (Unprotonated) | Hydrophobic Interactions | Insoluble/Collapsed |

pKa value is an estimate based on similar pyridine-containing polymers.

Besides pH, polymers can be designed to respond to other external stimuli like temperature and light.

Temperature-Responsiveness: Some polymers exhibit a lower critical solution temperature (LCST), above which they become insoluble in a given solvent. researchgate.net This behavior is driven by a shift in the balance between polymer-solvent and polymer-polymer interactions. While poly(acrylates) themselves are not typically thermoresponsive in water, copolymerization of this compound with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) could yield copolymers with dual pH and temperature sensitivity. The incorporation of the hydrophobic this compound units would likely influence the LCST of the resulting copolymer.

Light-Responsiveness: Light-responsive polymers often contain photochromic molecules that can undergo reversible isomerization upon irradiation with light of specific wavelengths. To impart light-responsiveness to poly(this compound), it could be copolymerized with monomers containing photochromic units such as azobenzene (B91143) or spiropyran. The photo-induced isomerization of these units can alter the polymer's polarity and conformation, leading to changes in its solubility or other properties.

Role of Poly(this compound) in Functional Materials Design

The combination of metal-coordinating ability and stimuli-responsive properties makes poly(this compound) a versatile building block for the design of a variety of functional materials.

Catalysis: The polymer-metal complexes can be utilized as recyclable catalysts. The polymer backbone provides a support for the catalytically active metal centers, facilitating their separation and reuse.

Sensors: The coordination of metal ions to the pyridine moieties can induce changes in the polymer's optical or electronic properties. This principle can be exploited to develop sensors for the detection of specific metal ions.

Smart Coatings: The stimuli-responsive nature of the polymer can be used to create smart coatings that change their properties, such as wettability or adhesion, in response to environmental cues like pH.

Biomedical Applications: The pH-responsiveness of the polymer could be harnessed for drug delivery applications, where a drug is encapsulated in a polymer matrix and released in response to the lower pH environment of specific tissues or cellular compartments.

The functional versatility of poly(this compound) and its copolymers opens up avenues for the creation of novel materials with tailored properties for a wide range of technological applications.

Polymeric Supports for Catalysis (non-biological)

Polymers containing pyridyl groups are widely recognized for their ability to act as macromolecular ligands, effectively supporting and stabilizing metal catalysts. The resulting polymer-metal complexes often exhibit enhanced catalytic activity and selectivity compared to their homogeneous counterparts, along with the significant advantage of being easily separable from the reaction mixture, thus allowing for catalyst recycling.

The lone pair of electrons on the nitrogen atom of the pyridine ring in poly(this compound) can form stable coordination complexes with a variety of transition metals, such as palladium, nickel, and rhodium. These metals are crucial in a wide range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenations, and polymerizations.

For instance, pyridyl-functionalized polymers have been successfully employed as supports for palladium catalysts in C-C bond formation reactions. The polymer backbone serves to prevent the agglomeration of palladium nanoparticles, maintaining high catalytic activity over multiple cycles. Similarly, nickel complexes bearing pyridine-containing ligands have been shown to be effective catalysts for the polymerization of olefins. For example, pyridylimino Ni(II) complexes have been used to catalyze the copolymerization of ethylene (B1197577) with methyl acrylate, demonstrating the compatibility of the pyridyl ligand with acrylate polymerization processes. units.it While not a direct application of the homopolymer, this suggests that poly(this compound) could be a viable support for similar catalytic systems.

The catalytic performance of such polymer-supported systems is often influenced by the steric and electronic environment of the metal center, which can be tuned by modifying the ligand structure. The presence of the ethyl group on the pyridine ring of the monomer could potentially modulate the catalytic activity by altering the electron density at the nitrogen atom and by introducing steric bulk around the coordinated metal ion.

Design of Adsorbent and Separation Materials

The strong coordinating ability of the pyridyl group also makes polymers derived from this compound highly suitable for the design of adsorbent and separation materials, particularly for the removal of heavy metal ions from aqueous solutions. The pyridine nitrogen can act as a binding site for a range of metal ions, leading to their selective extraction from a mixture.

Research on various pyridyl-containing polymers has demonstrated their effectiveness in adsorbing metal ions such as copper(II), nickel(II), and silver(I). kpi.ua The efficiency of adsorption is dependent on factors like the pH of the solution, the initial metal ion concentration, and the contact time. The pyridylethylation of polymers like polyallylamine and polyethylenimine has been shown to significantly enhance their sorption capacities for certain metal ions. units.itkpi.ua

| Polymeric Adsorbent | Metal Ion | Sorption Capacity (mmol/g) | Reference |

|---|---|---|---|

| Poly(N-2-(2-pyridyl)ethylethylenimine) (PEPEI) | Ni(II) | 0.62 | kpi.ua |

| N-2-(2-pyridyl)ethylchitosan (PEC) | Ag(I) | 1.21 | kpi.ua |

| Pyridyl-functionalized mesoporous silica (B1680970) | Alizarin Red S | 143.8 (mg/g) | rsc.org |

| Pyridyl-functionalized mesoporous silica | Reactive Brilliant Red X-3B | 891.1 (mg/g) | rsc.org |

| Pyridyl-functionalized mesoporous silica | Reactive Yellow X-RG | 3369.3 (mg/g) | rsc.org |

Note: The data presented is for analogous pyridyl-containing polymers and is intended to be representative of the potential performance of poly(this compound).

The design of these materials can be further tailored for specific applications. For example, by cross-linking the polymer chains, the mechanical stability and porosity of the adsorbent can be controlled, which are crucial parameters for applications in columns for continuous separation processes. The stimuli-responsive nature of some pyridyl-containing polymers, which can change their conformation or solubility in response to external stimuli like pH or temperature, could also be exploited to develop "smart" adsorbent materials that allow for the controlled uptake and release of metal ions.

Theoretical and Computational Studies of 2 5 Ethyl 2 Pyridyl Ethyl Acrylate and Its Polymers

Quantum Chemical Calculations (e.g., DFT) on Monomer Electronic Structure and Reactivity

No specific DFT studies on the electronic structure and reactivity of the 2-(5-Ethyl-2-pyridyl)ethyl acrylate (B77674) monomer were found in the searched literature.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

There is no available data on the HOMO/LUMO energies or orbital distributions for 2-(5-Ethyl-2-pyridyl)ethyl acrylate.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, UV-Vis Electronic Excitations)

No computational predictions for the vibrational frequencies or UV-Vis electronic excitation spectra of this compound were identified.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations

Specific molecular dynamics simulation studies on the polymerization of this compound or the conformational properties of its polymer are not present in the available literature.

Reaction Pathway Analysis and Transition State Modeling

No information regarding the computational analysis of reaction pathways or transition state modeling for the polymerization of this monomer was found.

Intermolecular Interactions and Self-Assembly Simulations

There are no published simulations detailing the intermolecular interactions or self-assembly behavior of poly(this compound).

Future Research Directions and Emerging Opportunities

Exploration of Novel Polymerization Techniques and Methodologies

The synthesis of polymers with well-defined architectures and functionalities is crucial for their application in high-performance materials. While conventional polymerization techniques can be employed for 2-(5-ethyl-2-pyridyl)ethyl acrylate (B77674), the exploration of advanced methods offers the potential to create polymers with unprecedented control over their molecular weight, polydispersity, and topology.

One of the most promising avenues is the application of Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of well-defined homopolymers and block copolymers. For instance, ATRP has been successfully used to polymerize various acrylate monomers, yielding polymers with low polydispersity indices and predictable molecular weights. sciencenet.cn The pyridyl group in 2-(5-ethyl-2-pyridyl)ethyl acrylate could potentially coordinate with the transition metal catalysts used in ATRP, influencing the polymerization kinetics and the properties of the resulting polymer. Future research should focus on optimizing the conditions for the controlled polymerization of this specific monomer, including the choice of catalyst, ligand, and solvent.

Another area of interest is the use of Catalytic Polymerization methods. Recent advancements in catalyst design have enabled the precise synthesis of polyacrylates with specific stereostructures (isotactic, syndiotactic, or atactic). The tacticity of a polymer can significantly impact its physical and mechanical properties. Investigating the use of stereoselective catalysts for the polymerization of this compound could lead to the development of novel materials with enhanced thermal stability, crystallinity, and mechanical strength.

Furthermore, Enzymatic Polymerization presents a green and sustainable alternative to traditional chemical methods. Lipases, for example, have been shown to catalyze the polymerization of various vinyl monomers. Exploring the use of enzymes for the polymerization of this compound could lead to the development of biocompatible and biodegradable polymers, opening up new possibilities in environmentally friendly materials.

The following table summarizes potential polymerization techniques and their expected outcomes for poly(this compound).

| Polymerization Technique | Potential Advantages for Poly(this compound) | Key Research Focus |

| Atom Transfer Radical Polymerization (ATRP) | Precise control over molecular weight and low polydispersity; ability to synthesize block copolymers. sciencenet.cn | Catalyst/ligand selection to manage the coordinating effect of the pyridyl group. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Wide applicability to various monomers; tolerance to functional groups. | Design of suitable RAFT agents compatible with the pyridyl functionality. |

| Catalytic Polymerization | Control over stereochemistry (tacticity) of the polymer chain. | Development of stereoselective catalysts for enhanced material properties. |

| Enzymatic Polymerization | Environmentally friendly process; potential for biodegradable polymers. | Screening and engineering of enzymes for efficient polymerization of the monomer. |

Integration into Advanced Composite Materials

The incorporation of functional polymers into composite materials is a well-established strategy for enhancing their performance. The unique properties of poly(this compound) make it an attractive candidate for the development of advanced composites with tailored functionalities.

The pyridyl group in the polymer can act as a versatile anchor for various interactions. For instance, it can form coordination complexes with metal ions or nanoparticles. This property could be exploited to create polymer-inorganic hybrid materials with enhanced optical, electronic, or catalytic properties. For example, incorporating metal nanoparticles into a poly(this compound) matrix could lead to composites with improved thermal conductivity or unique plasmonic properties.

Furthermore, the pyridyl group can participate in hydrogen bonding and other non-covalent interactions. This can be utilized to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, such as carbon nanotubes, graphene, or silica (B1680970) nanoparticles. Enhanced interfacial adhesion is critical for improving the mechanical properties of the composite, including its strength, stiffness, and toughness. Research in this area could focus on quantifying the improvement in interfacial strength and understanding the structure-property relationships in these composites.

The reactive acrylate backbone of the polymer also allows for covalent grafting of other molecules or polymers. This opens up possibilities for creating multifunctional composites. For example, grafting a hydrophobic polymer onto a poly(this compound) backbone could result in an amphiphilic copolymer that can act as a compatibilizer in polymer blends or as a stabilizer for emulsions.

The table below outlines potential applications of poly(this compound) in advanced composite materials.

| Composite Type | Role of Poly(this compound) | Potential Application |

| Polymer-Inorganic Hybrid | Matrix with coordinating sites for metal ions/nanoparticles. | Catalysis, sensors, and optoelectronic devices. |

| Fiber-Reinforced Polymer | Matrix or interfacial modifier to enhance adhesion to fibers. | High-strength, lightweight structural components. |

| Nanocomposite | Matrix with strong interactions with nanofillers (e.g., graphene, clays). | Materials with improved barrier properties and flame retardancy. |

| Polymer Blend | Compatibilizer to improve the miscibility of immiscible polymers. | Toughened and functional polymer alloys. |

Untapped Potential in Sustainable Polymer Chemistry

The principles of sustainable chemistry are increasingly guiding the development of new materials. This compound and its corresponding polymer offer several opportunities for advancing sustainability in the polymer industry.

A key area of research is the development of recyclable and degradable polymers . While polyacrylates are generally not readily biodegradable, the introduction of specific functional groups or linkages within the polymer chain can facilitate their degradation under certain conditions. Future research could explore the synthesis of copolymers of this compound with monomers that introduce cleavable linkages (e.g., esters, acetals) into the polymer backbone. The pyridyl group itself might also be leveraged to catalyze or direct specific degradation pathways.

Another important aspect is the use of bio-based feedstocks . While the synthesis of this compound currently relies on petrochemical sources, future research could focus on developing synthetic routes from renewable resources. For example, the ethyl acrylate portion of the monomer could potentially be derived from bio-ethanol. The development of bio-based synthetic pathways would significantly reduce the environmental footprint of the resulting polymers.

Furthermore, the unique properties of poly(this compound) can be harnessed for environmental applications. The ability of the pyridyl group to chelate metal ions makes the polymer a promising candidate for use as an adsorbent for heavy metal removal from wastewater. Research in this area would involve synthesizing crosslinked polymer networks or grafting the polymer onto a solid support to create efficient and reusable adsorbent materials. The polymer could also be explored for use in membranes for gas separation or water purification, where the pyridyl groups could provide selective transport pathways.

The following table highlights the potential contributions of this compound to sustainable polymer chemistry.

| Sustainability Aspect | Research Direction | Potential Impact |

| Recyclability/Degradability | Copolymerization with monomers containing cleavable linkages. | Reduction of plastic waste and environmental pollution. |

| Bio-based Feedstocks | Development of synthetic routes from renewable resources. | Decreased reliance on fossil fuels and lower carbon footprint. |

| Environmental Remediation | Use as an adsorbent for heavy metal ions. | Improved water quality and environmental cleanup. |

| Green Applications | Development of membranes for separation processes. | Energy-efficient and sustainable industrial processes. |

Interdisciplinary Research Synergies (Excluding biomedical, safety, and human trials)

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, fostering collaborations between polymer chemists, materials scientists, physicists, and engineers.

In the field of electronics and optics , the pyridyl group's ability to coordinate with metal ions and its potential to influence the polymer's electronic properties make it an interesting candidate for applications in organic electronics. For instance, polymers containing pyridyl units have been investigated as host materials in polymer light-emitting diodes (PLEDs). researchgate.net Future research could explore the synthesis of copolymers of this compound with conjugated monomers to create novel electroluminescent or charge-transporting materials. The refractive index and optical clarity of the polymer could also be tailored for applications in optical coatings and lenses.

Collaboration with surface scientists and engineers could lead to the development of "smart" surfaces with switchable properties. The pyridyl group can respond to changes in pH, and this property could be used to create surfaces whose wettability or adhesion can be controlled by external stimuli. Such materials could find applications in microfluidic devices, sensors, and self-cleaning coatings. For example, a surface coated with a polymer brush of poly(this compound) could be designed to capture and release specific molecules in response to a pH trigger.

In the realm of catalysis , the polymer can serve as a support for catalytically active metal complexes. The pyridyl groups can act as ligands, immobilizing the metal catalyst within the polymer matrix. This approach offers several advantages, including ease of catalyst recovery and reuse, which is a key principle of green chemistry. Interdisciplinary research in this area would involve the design and synthesis of polymer-supported catalysts and the evaluation of their performance in various chemical transformations.

The table below provides a summary of potential interdisciplinary research synergies.

| Research Area | Collaborative Discipline | Potential Application |

| Organic Electronics | Physics, Electrical Engineering | Polymer light-emitting diodes (PLEDs), transistors, and sensors. researchgate.net |

| Smart Surfaces | Surface Science, Mechanical Engineering | pH-responsive coatings, microfluidic devices, and controlled adhesion systems. |

| Catalysis | Inorganic Chemistry, Chemical Engineering | Reusable polymer-supported catalysts for green chemical synthesis. |

| Adhesives and Coatings | Materials Science, Chemical Engineering | Functional adhesives with enhanced bonding capabilities and protective coatings. parchem.com |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of a new class of advanced materials with a wide range of applications.

Q & A

Basic: What are the common synthetic routes for 2-(5-Ethyl-2-pyridyl)ethyl acrylate, and how can their efficiency be optimized?

Answer:

A viable method involves multi-step synthesis, including the Baylis-Hillman reaction between ethyl acrylate and formaldehyde, followed by functionalization of the intermediate with pyridyl derivatives (e.g., 5-ethyl-2-pyridinol). Key steps include:

- Step 1: Baylis-Hillman adduct formation using a catalyst like diazabicyclo[2.2.2]octane (DABCO) to generate a hydroxylalkyl acrylate intermediate .

- Step 2: Etherification or phosphorylation of the intermediate with pyridyl-containing reagents under controlled anhydrous conditions.

- Optimization: Use high-purity reagents, inert atmospheres (N₂/Ar), and real-time monitoring (e.g., TLC or GC-MS) to minimize side reactions. Adjust reaction stoichiometry and temperature (e.g., 60–80°C) to enhance yield .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the acrylate backbone (δ ~5.8–6.5 ppm for vinyl protons) and pyridyl substituents (aromatic protons at δ ~7.5–8.5 ppm) .

- FTIR: Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) validate the acrylate group. Pyridyl C-N stretches appear at ~1600 cm⁻¹ .

- HPLC/GC-MS: To assess purity (>98%) and detect residual solvents or unreacted intermediates .

Advanced: How do structural modifications in the acrylate moiety influence polymerization kinetics and thermal stability of derived polymers?

Answer:

The pyridyl group’s electron-withdrawing nature and steric effects significantly alter polymerization behavior:

- Kinetics: Pyridyl substituents reduce the reactivity of the acrylate double bond, slowing radical polymerization rates. Use differential scanning calorimetry (DSC) to monitor exothermic peaks (ΔH ~-29 to -53 kJ·mol⁻¹) and determine initiation efficiency .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals that pyridyl-containing polymers exhibit higher decomposition temperatures (Td >250°C) due to aromatic ring stabilization. Compare with non-pyridyl analogs (e.g., ethyl acrylate homopolymers, Td ~200°C) .

Advanced: What experimental strategies can resolve contradictions in reported biological compatibility of acrylate-based polymers?

Answer:

Discrepancies often arise from variations in polymer composition and testing protocols. Mitigation strategies include:

- Controlled Copolymerization: Synthesize well-defined copolymers (e.g., with 2-hydroxyethyl acrylate) to isolate the pyridyl group’s impact. Use SEC/GPC to ensure consistent molecular weight distributions .

- In Vitro Testing: Standardize cytotoxicity assays (e.g., ISO 10993-5) across cell lines (e.g., NIH/3T3 fibroblasts) and exposure durations. For example, P(EA-HEA) copolymers show <10% cytotoxicity at 50 µg/mL, while unmodified acrylates may exceed 30% .

- Surface Analysis: Employ XPS or AFM to correlate surface roughness/charge with inflammatory responses .

Advanced: How can researchers design experiments to assess the impact of pyridyl substituents on monomer reactivity in copolymer systems?

Answer:

Use a systematic approach comparing pyridyl-modified acrylates with non-functionalized analogs:

- Reactivity Ratio Determination: Conduct copolymerization with a reference monomer (e.g., methyl methacrylate) via Mayo-Lewis methodology. Calculate reactivity ratios (r₁, r₂) using Fineman-Ross plots to quantify pyridyl’s electron effects .

- Kinetic Studies: Monitor conversion rates via real-time FTIR or Raman spectroscopy. Pyridyl groups typically reduce propagation rates (kp) by 20–40% due to steric hindrance .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity in radical addition .

Advanced: How can researchers address challenges in achieving high-yield esterification of pyridyl derivatives with acrylate intermediates?

Answer:

Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Solutions include:

- Activation of Pyridyl Reagents: Pre-treat 5-ethyl-2-pyridinol with trifluoromethanesulfonic anhydride to generate a more reactive leaving group .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. Avoid protic solvents that promote hydrolysis .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.